molecular formula C19H22N2O5S B2680229 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922061-98-1

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2680229
CAS No.: 922061-98-1
M. Wt: 390.45
InChI Key: GAIREPUITXJJAS-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

  • Carbonic Anhydrase Inhibition : Sapegin et al. (2018) discovered that certain [1,4]oxazepine-based primary sulfonamides, similar in structure to the compound , showed strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications (Sapegin et al., 2018).

  • Antimicrobial and Anticancer Potential : Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and found them to exhibit moderate antibacterial activity and significant activity against certain cancer cell lines (Kumar et al., 2018).

  • Unusual Ring-Expansion in Synthesis : Kolluri et al. (2018) observed an unusual ring-expansion process in the synthesis of related compounds, which might be of interest in medicinal chemistry (Kolluri et al., 2018).

  • Antimicrobial and Antiproliferative Agents : El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives that exhibited significant antimicrobial and cytotoxic activity against various cell lines (El-Gilil, 2019).

  • Antibacterial Agents : Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, indicating potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

  • DNA Binding and Anticancer Activity : González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding and cleavage, showing significant anticancer activity (González-Álvarez et al., 2013).

  • Cyclooxygenase Inhibitors : Hashimoto et al. (2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, indicating potential for treating conditions like arthritis and pain (Hashimoto et al., 2002).

  • Cell Proliferation and Apoptosis : Li et al. (2002) found that JTE-522, a selective COX-2 inhibitor, inhibited cell proliferation and induced apoptosis in certain cancer cell lines (Li et al., 2002).

  • Antibacterial and Anticancer Agents : Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids with notable antibacterial properties and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

  • Multicomponent Syntheses : Shaabani et al. (2010) developed a novel one-pot multicomponent reaction for the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, potentially useful in pharmaceutical applications (Shaabani et al., 2010).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-11-25-15-5-7-16(8-6-15)27(23,24)20-14-4-9-18-17(13-14)19(22)21(2)10-12-26-18/h4-9,13,20H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIREPUITXJJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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